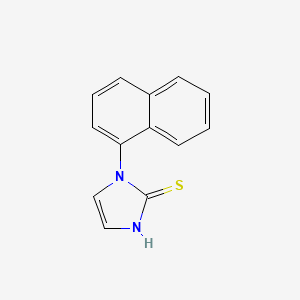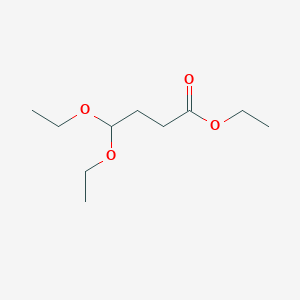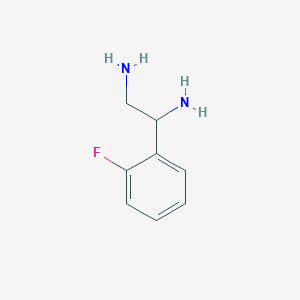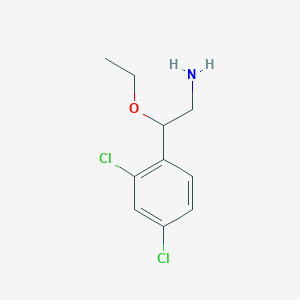
1-(naphthalen-1-yl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The naphthalene moiety, a fused pair of benzene rings, is attached to the imidazole ring, and a thiol group (-SH) is present at the second position of the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and alkylation are common substitution reactions.
Coupling Reactions: The naphthalene moiety can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that derivatives of this compound have potential anticancer activity. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-imidazole: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1-(Naphthalen-1-yl)-1H-imidazole-2-amine: Contains an amino group instead of a thiol group, leading to different chemical properties and applications.
1-(Naphthalen-1-yl)-1H-imidazole-2-methanol: The presence of a hydroxyl group instead of a thiol group affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of the naphthalene and imidazole rings with a reactive thiol group, providing a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C13H10N2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
3-naphthalen-1-yl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16) |
InChI-Schlüssel |
CCUUTWFOTOUSBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)

![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)

![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12112267.png)

![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


